8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-chlorobenzyl group, a methyl group at the 3-position, and a phenethyl group at the 7-position of the purine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.
Substitution Reactions:
Alkylation: The methyl and phenethyl groups are introduced via alkylation reactions, using methyl iodide and phenethyl bromide, respectively, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle the increased volume of reactants.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It could bind to receptors on cell surfaces, modulating cellular responses.
DNA/RNA: The compound might intercalate into DNA or RNA, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
When compared to other purine derivatives, 8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique substitution pattern. Similar compounds include:
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.
Allopurinol: Used in the treatment of gout, it inhibits xanthine oxidase.
These comparisons highlight the distinct chemical and biological properties of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O2/c1-29-22-21(23(33)28-25(29)34)32(12-11-18-7-3-2-4-8-18)24(27-22)31-15-13-30(14-16-31)17-19-9-5-6-10-20(19)26/h2-10H,11-17H2,1H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJVDUBCIDQHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4Cl)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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